(3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride
Overview
Description
(3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride typically involves the reaction of 3-bromophenylboronic acid with piperidine under suitable conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: (3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction is widely used for the formation of carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium(II) acetate, potassium carbonate, dimethylformamide, aryl or vinyl halides.
Oxidation: Hydrogen peroxide, sodium periodate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: (3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules through coupling reactions, such as the Suzuki-Miyaura coupling, which is essential for the construction of biaryl structures.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The piperidine moiety is a common structural feature in many bioactive molecules, and the boronic acid group can interact with biological targets, making it a valuable scaffold for drug development.
Industry: The compound is used in the development of materials with specific properties. For example, it can be incorporated into polymers to enhance their mechanical strength or used in the synthesis of sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of (3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride depends on its application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. In biological systems, the boronic acid group can form reversible covalent bonds with diols, such as those found in sugars, which can be exploited for the design of enzyme inhibitors or sensors.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the piperidine moiety, making it less versatile in terms of reactivity and applications.
(4-(Piperidin-1-yl)phenyl)boronic acid: Similar structure but with the piperidine moiety at the para position, which can influence its reactivity and binding properties.
(3-(Morpholin-4-yl)phenyl)boronic acid: Contains a morpholine ring instead of piperidine, which can alter its chemical and biological properties.
Uniqueness: (3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride is unique due to the presence of both the boronic acid group and the piperidine moiety. This combination imparts distinct reactivity and binding properties, making it a valuable compound for various applications in organic synthesis, medicinal chemistry, and materials science.
Properties
IUPAC Name |
(3-piperidin-1-ylphenyl)boronic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2.ClH/c14-12(15)10-5-4-6-11(9-10)13-7-2-1-3-8-13;/h4-6,9,14-15H,1-3,7-8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOBVNKZHFMVJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCCCC2)(O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660582 | |
Record name | [3-(Piperidin-1-yl)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-19-2 | |
Record name | [3-(Piperidin-1-yl)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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